Home > Products > Screening Compounds P1370 > Staphylococcin C55
Staphylococcin C55 -

Staphylococcin C55

Catalog Number: EVT-244450
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Staphylococcin C55

Taxonomic and Functional Classification Within Bacteriocin Families

Staphylococcin C55 belongs to Class II bacteriocins – small, heat-stable, non-posttranslationally modified peptides – and specifically falls into subclass IIb (two-component lantibiotics) due to its requirement for two synergistic peptides (C55α and C55β) for full bactericidal activity [3] [5]. Unlike single-peptide bacteriocins, C55α and C55β individually exhibit minimal activity but together demonstrate potent synergy against susceptible Gram-positive bacteria [1] [8]. Molecular analyses confirm C55α has a mass of 3,339 Da and contains characteristic lanthionine rings, while C55β (2,993 Da) features dehydrated residues indicative of lantibiotic biosynthesis [1]. This places C55 within the same functional category as lacticin 3147, with which it shares significant structural homology [8].

Table 1: Classification of Staphylococcin C55 Within Major Bacteriocin Families

Classification LevelCategoryKey FeaturesRepresentative Members
ClassI (Lantibiotics)Post-translationally modified (lanthionine, dehydroamino acids)Nisin, Epidermin
SubclassIIb (Two-component)Requires two peptides for synergistic activity; plasmid-encodedLacticin 3147, Staphylococcin C55
Molecular MassC55α: 3,339 Da; C55β: 2,993 DaDetermined via mass spectrometry-
Activity SpectrumNarrowPrimarily targets S. aureus and Micrococcus luteus; spares S. epidermidis-

Historical Context of Discovery in Staphylococcus aureus Phage Group II

C55 was first isolated in 1998 from S. aureus strain C55, a prototype of phage group II, type 71 known for prevalent bacteriocin production [1] [5]. Early studies noted that bacteriocin activity was especially common in this phage group, prompting purification efforts. Key milestones include:

  • Purification Protocol: A four-step process involving ammonium sulfate precipitation, XAD-2 column chromatography, and reversed-phase (C8/C18) HPLC yielded 86% recovery with >300-fold increased specific activity [1].
  • Plasmid Dependency: Loss of a 32-kb plasmid during growth at 42°C correlated with abolished bacteriocin production. Activity was restored via protoplast transformation with purified plasmid DNA, confirming its genetic basis [1].
  • Component Identification: Three peptides (C55α, C55β, C55γ) were isolated, with C55γ showing no antimicrobial role. Only equimolar C55α+C55β mixtures killed S. aureus and M. luteus [1].

Table 2: Key Steps in Staphylococcin C55 Purification and Characterization

StepMethodOutcomeYield/Enrichment
Culture SupernatantTryptic soy broth, 37°C, 18hCrude bacteriocin activityBaseline activity
Ammonium Sulfate Precipitation60% saturationPartial purification; removal of bulk proteins~40% recovery
XAD-2 ChromatographyMethanol/HCl elutionConcentration of active fractions>50-fold enrichment
Reversed-Phase HPLC (C8/C18)Acetonitrile/TFA gradientsIsolation of pure C55α, C55β, C55γ peptides86% recovery; >300-fold purity

Ecological Significance in Bacterial Competition and Niche Adaptation

C55 production confers a critical advantage in nutrient-poor, polymicrobial environments like the human nasal cavity. Key ecological roles include:

  • Niche Specialization: C55 producers selectively inhibit competing S. aureus strains and M. luteus but not S. epidermidis, potentially reducing intraspecies competition while tolerating common nasal commensals [1] [6]. This specificity may facilitate coexistence within complex microbiota.
  • Stress-Inducible Production: Bacteriocin activity in staphylococci is enhanced under habitat-specific stresses like iron limitation or oxidative stress (H₂O₂ exposure), conditions prevalent in host environments [6] [7]. This suggests C55 is deployed strategically when resources are scarce.
  • Horizontal Gene Transfer (HGT): The C55 biosynthetic genes reside on mobile plasmids (32–38 kb) often co-located with virulence determinants like exfoliative toxin B [2] [8]. Plasmid conjugation between strains could disseminate C55 production, rapidly altering competitive dynamics within bacterial communities.
  • Competitive Exclusion: In nasal microbiomes, ~84% of staphylococci produce antimicrobial substances [6]. C55 exemplifies how narrow-spectrum bacteriocins target specific competitors (e.g., eliminating phage-competing strains) without indiscriminate destruction that could trigger community collapse [4] [9].

Table 3: Ecological Interactions Mediated by Staphylococcin C55 in Nasal Microbiota

Ecological FactorImpact of C55Evidence
Target SpecificityKills susceptible S. aureus and M. luteus; spares S. epidermidis [1] [6]
Stress ResponseProduction enhanced under iron limitation and oxidative stress [6]
Genetic MobilityEncoded on conjugative plasmids (32–38 kb); linked to etb (exfoliative toxin) [2] [8]
Competitive ExclusionReduces S. aureus colonization density in nasal niches [4] [6]

Concluding Remarks

Staphylococcin C55 exemplifies how targeted molecular weaponry shapes bacterial survival. Its two-component lantibiotic structure, plasmid-mediated genetic basis, and stress-responsive production optimize it for disrupting competitors in the nasal niche. Future research should explore its structural synergy with lacticin 3147 machinery [8] and ecological impact on S. aureus carrier states. C55’s narrow spectrum remains a limitation for therapeutic use but underscores its evolutionary role as a precision tool for bacterial competition.

Properties

Product Name

Staphylococcin C55

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.